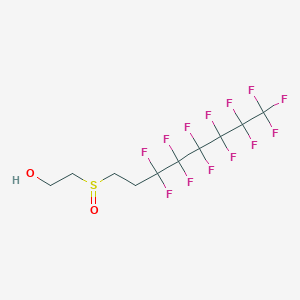
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol typically involves the reaction of a fluorinated alkane with a sulfinylating agent. One common method includes the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane with ethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with enzymes and proteins, potentially altering their activity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl chloride
- 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)ethan-1-ol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol
Uniqueness
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is unique due to its sulfinyl group, which imparts different reactivity compared to sulfonyl or thiol derivatives. The presence of multiple fluorine atoms also enhances its stability and resistance to chemical degradation, making it suitable for applications requiring high durability and chemical inertness.
Biological Activity
Chemical Structure and Properties
The compound is a sulfinyl alcohol with a perfluorinated carbon chain. Its unique structure includes:
- Sulfinyl group: This functional group contributes to the compound's reactivity and potential biological interactions.
- Perfluorinated tail: The presence of multiple fluorine atoms significantly alters the physicochemical properties compared to non-fluorinated analogs.
1. Antimicrobial Properties
Fluorinated compounds often exhibit enhanced antimicrobial activity. Studies suggest that the introduction of fluorine can increase the lipophilicity of molecules, allowing better membrane penetration. For instance:
- Mechanism: Fluorinated alcohols can disrupt bacterial cell membranes due to their amphiphilic nature.
- Case Study: A study on fluorinated alcohols showed that they had significant activity against various Gram-positive and Gram-negative bacteria.
2. Antiviral Activity
Research indicates that certain sulfinyl compounds possess antiviral properties. The mechanism may involve interference with viral replication or entry into host cells.
- Example: Similar sulfinyl compounds have been investigated for their efficacy against viruses such as HIV and influenza.
3. Cytotoxic Effects
The cytotoxic potential of fluorinated compounds has been documented in various cancer cell lines.
- Research Findings: In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.
Toxicological Considerations
While fluorinated compounds can have beneficial biological activities, they also raise concerns regarding toxicity and environmental persistence.
- Toxicity Studies: Research indicates that prolonged exposure to certain fluorinated substances can lead to bioaccumulation and adverse health effects in humans and wildlife.
Data Table: Summary of Biological Activities
Properties
CAS No. |
917966-98-4 |
|---|---|
Molecular Formula |
C10H9F13O2S |
Molecular Weight |
440.22 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfinyl)ethanol |
InChI |
InChI=1S/C10H9F13O2S/c11-5(12,1-3-26(25)4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2 |
InChI Key |
XAGSGYRSTXYYGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















